1-Methyl-2,3,3a,4-tetrahydro-1H-indene
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
11079-08-6 |
|---|---|
Molecular Formula |
C10H14 |
Molecular Weight |
134.22 g/mol |
IUPAC Name |
1-methyl-2,3,3a,4-tetrahydro-1H-indene |
InChI |
InChI=1S/C10H14/c1-8-6-7-9-4-2-3-5-10(8)9/h2-3,5,8-9H,4,6-7H2,1H3 |
InChI Key |
PPWUTZVGSFPZOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2C1=CC=CC2 |
Origin of Product |
United States |
Reaction Mechanisms and Kinetics in Tetrahydroindene Transformations
Mechanistic Investigations of Key Synthetic Transformations
The formation of the bicyclic tetrahydroindene skeleton can be achieved through several strategic synthetic transformations. The mechanisms of these key reactions, including cyclizations, additions, and rearrangements, provide insight into the construction of the fused five- and six-membered ring system.
Cyclization reactions are fundamental to the formation of the tetrahydroindene ring system. One of the most powerful methods for constructing five-membered rings is the Nazarov cyclization. wikipedia.orghawaii.edu This reaction involves the acid-catalyzed 4π-conrotatory electrocyclization of a divinyl ketone to yield a cyclopentenone. wikipedia.orgchemtube3d.com
The mechanism begins with the activation of the divinyl ketone by a Lewis or Brønsted acid, which generates a pentadienyl cation. wikipedia.org This cation then undergoes a thermally allowed 4π electrocyclic ring closure, as dictated by Woodward-Hoffmann rules, to form an oxyallyl cation intermediate. wikipedia.org Subsequent elimination of a proton, followed by tautomerization, produces the final cyclopentenone product. wikipedia.org While direct synthesis of 1-Methyl-2,3,3a,4-tetrahydro-1H-indene via this method is not prominently documented, the formation of a tetrahydroindenone precursor is a plausible application of this methodology.
Another critical cyclization pathway for forming the indane core is the intramolecular Friedel-Crafts acylation. sigmaaldrich.comnih.gov This reaction is highly effective for synthesizing cyclic ketones like 1-indanones and 1-tetralones. sigmaaldrich.comresearchgate.net The mechanism involves the formation of an acylium ion from a tethered carboxylic acid or acyl chloride, which then acts as an electrophile. The tethered aromatic ring acts as a nucleophile, attacking the acylium ion to form the new five-membered ring, followed by rearomatization of the benzene (B151609) ring. sigmaaldrich.com This is a standard method for creating the fused ring system of indanones, which can then be further modified to yield saturated derivatives like the target compound. researchgate.net
Addition reactions provide another strategic avenue for constructing the carbon skeleton of tetrahydroindenes. The Michael reaction, or conjugate addition, is a key C-C bond-forming reaction. wikipedia.org It involves the 1,4-addition of a nucleophile, known as a Michael donor (typically a resonance-stabilized carbanion like an enolate), to an α,β-unsaturated carbonyl compound, the Michael acceptor. wikipedia.orgorganic-chemistry.org
The mechanism proceeds in several steps:
Deprotonation: A base removes an acidic α-hydrogen from the Michael donor to form a nucleophilic enolate. masterorganicchemistry.comlibretexts.org
Conjugate Addition: The enolate attacks the electrophilic β-carbon of the Michael acceptor. libretexts.orgyoutube.com This pushes the π-electrons through the conjugated system to the carbonyl oxygen, forming a new enolate intermediate. libretexts.org
Protonation: The newly formed enolate is protonated by the conjugate acid of the base or a proton source to give the final 1,5-dicarbonyl product. wikipedia.orgmasterorganicchemistry.com
Intramolecular Michael additions are particularly useful for ring formation. masterorganicchemistry.com A hypothetical route to the tetrahydroindene skeleton could involve a substrate where a nucleophilic center (like an enolate generated on a cyclohexene (B86901) ring) is tethered to a Michael acceptor, allowing for a ring-closing conjugate addition to form the five-membered ring.
Sigmatropic rearrangements offer elegant pathways for reorganizing molecular structures. The Cope rearrangement is a wikipedia.orgwikipedia.org-sigmatropic rearrangement of a 1,5-diene that proceeds through a concerted, thermally allowed mechanism. wikipedia.orgmasterorganicchemistry.com The reaction is governed by orbital symmetry and typically passes through a chair-like transition state. wikipedia.org
A relevant variant is the vinylcyclopropane-cyclopentene rearrangement, a ring-expansion reaction that converts a vinyl-substituted cyclopropane (B1198618) into a cyclopentene. wikipedia.org The mechanism can be either a concerted pericyclic process or a stepwise pathway involving diradical intermediates, depending on the substrate. wikipedia.org This rearrangement could be envisioned as a route to the tetrahydroindene system starting from a precursor such as a 1-methyl-6-vinyl-7-methylidene-bicyclo[4.1.0]heptane, which upon thermal activation, could rearrange to form the 1-methyl-tetrahydroindene skeleton. The driving force for such a reaction is often the relief of ring strain. wikipedia.org
Modern synthetic chemistry heavily relies on catalytic methods to construct complex molecular architectures efficiently. Various transition metals, including rhodium, ruthenium, palladium, and cobalt, are known to catalyze reactions that form indene (B144670) and its derivatives. organic-chemistry.org
A representative catalytic cycle is the Rh(III)-catalyzed C–H activation and annulation to form indene frameworks. acs.org A proposed mechanism for a [3+2] spiroannulation reaction is as follows:
Catalyst Activation: A dimeric Rh(III) precatalyst forms a monomeric, active cationic Rh(III) species. acs.org
C–H Activation: The catalyst coordinates to a directing group on the substrate and performs a C–H activation step, forming a five-membered rhodacycle intermediate.
Migratory Insertion: An incoming alkyne (or other coupling partner) coordinates to the rhodium center and undergoes migratory insertion into the Rh-C bond.
Reductive Elimination/Protonolysis: The resulting intermediate undergoes reductive elimination or protonolysis to release the final annulated product and regenerate the active Rh(III) catalyst, completing the cycle. acs.org
Organocatalysis has also emerged as a powerful tool, with chiral secondary amines or thioureas being used to catalyze asymmetric Michael additions and aza-Nazarov reactions, enabling the stereocontrolled synthesis of complex heterocyclic systems. beilstein-journals.orgresearchgate.net
At their core, all reactions that form the indane ring are governed by the fundamental principles of electrophilicity and nucleophilicity. An electrophile is an electron-pair acceptor, while a nucleophile is an electron-pair donor. nih.gov The formation of C-C bonds to build the ring system invariably involves a nucleophilic center of one part of the molecule attacking an electrophilic center of another.
In Intramolecular Friedel-Crafts acylation , the electron-rich aromatic ring serves as the nucleophile, attacking the highly electrophilic carbon of the acylium ion. sigmaaldrich.com
The Nazarov cyclization involves the generation of a pentadienyl cation, which is a powerful electrophile that undergoes intramolecular attack by the π-electron system. wikipedia.org
In the Michael addition , the reaction is defined by the nucleophilic attack of the Michael donor (enolate) on the electrophilic β-carbon of the Michael acceptor. wikipedia.orgyoutube.com
Electrophilic cyclizations of substrates like functionally-substituted alkynes are initiated by an external electrophile (e.g., I⁺), which activates the alkyne. The activated alkyne then becomes a potent electrophile for a subsequent intramolecular nucleophilic attack to close the ring. nih.gov
Understanding the interplay between nucleophilic and electrophilic centers within a precursor molecule is crucial for predicting and controlling the outcome of these ring-forming reactions.
Kinetic Studies of Tetrahydroindene Formation and Interconversion Pathways
While detailed mechanistic pathways for the synthesis of tetrahydroindenes are well-established, specific kinetic data for the formation and interconversion of this compound are not extensively reported in the literature. However, kinetic studies on the fundamental reaction types provide valuable context for understanding the factors that govern reaction rates and energy barriers.
The thermal vinylcyclopropane (B126155) rearrangement, for example, is known to have a significant activation energy, typically around 50 kcal/mol, requiring high temperatures to proceed. wikipedia.org In contrast, catalytic versions of these transformations can dramatically lower the activation barrier. A supramolecularly catalyzed Nazarov cyclization was shown to have a rate enhancement of over a million times compared to the uncatalyzed background reaction. researchgate.net For a related process, an experimental activation energy of 30.0 kcal/mol was determined. researchgate.net Similarly, density functional theory (DFT) calculations on a gold-catalyzed Cope rearrangement showed that metal complexation significantly lowers the rearrangement barriers. nih.gov
The data below summarizes some reported kinetic parameters for these general reaction types, illustrating the typical energy scales involved.
| Reaction Type | System/Conditions | Activation Energy (Ea) | Rate Enhancement Factor | Reference |
|---|---|---|---|---|
| Vinylcyclopropane Rearrangement | Thermal, Uncatalyzed | ~50 kcal/mol | - | wikipedia.org |
| Nazarov Cyclization | Supramolecular Catalysis (K₁₂[Ga₄L₆]) | 30.0 kcal/mol (experimental for related process) | >1,000,000 | researchgate.net |
| Cope Rearrangement | Gold(I) Catalysis | Barrier lowered by metal complexation | - | nih.gov |
These studies highlight that while the intrinsic energy barriers for certain uncatalyzed transformations can be high, the use of appropriate catalysts—whether transition metals, organocatalysts, or supramolecular hosts—can provide low-energy pathways, enabling reactions to proceed under mild conditions. The specific kinetics of the formation of this compound would be highly dependent on the chosen synthetic route and the reaction conditions employed.
Strategies for Diastereoselective Synthesis
Diastereoselective synthesis aims to produce a specific stereoisomer from a set of possible diastereomers. For bicyclic systems like this compound, key challenges include controlling the cis/trans fusion of the two rings and the relative stereochemistry of substituents.
The fusion of the five- and six-membered rings in the tetrahydroindene core can result in either a cis or trans configuration. In a cis-fused system, the hydrogen atoms at the bridgehead carbons (3a and 7a in the parent indane system) are on the same side of the molecule, whereas in a trans-fused system, they are on opposite sides. The thermodynamic stability of these isomers can differ; for the related decalin system, the trans isomer is generally more stable due to the absence of 1,3-diaxial interactions.
The stereochemical outcome of ring-closing reactions is often dictated by the reaction mechanism and conditions. For instance, in the synthesis of related bicyclic systems, the choice of catalyst can influence the ring fusion stereochemistry. Studies on the intramolecular N-alkylation to form 1,3-disubstituted tetrahydroisoquinolines have shown that Pd(II) catalysts can favor the formation of cis isomers, while Ag(I) catalysts tend to produce the trans isomers. figshare.com
Furthermore, radical cyclization reactions can exhibit high diastereoselectivity in forming fused ring systems. The stereochemistry of the product is often controlled by the tendency of intermediate radicals to ring-close in a way that minimizes steric hindrance, frequently resulting in a substituent at a newly formed stereocenter being cis to the proton at the ring junction. researchgate.net This principle is critical in designing synthetic routes that selectively yield either the cis or trans fused isomer of a tetrahydroindene derivative.
Annulation reactions, particularly the Robinson annulation, are powerful tools for constructing bicyclic systems and are central to the synthesis of important analogs like the Wieland-Miescher ketone. This reaction sequence, involving a Michael addition followed by an intramolecular aldol (B89426) condensation, creates a new six-membered ring fused to an existing one. The stereoselectivity of the aldol cyclization step is crucial for determining the final ring fusion.
The synthesis of Wieland-Miescher ketone analogs from 2-allylcyclohexa-1,3-dione and methyl vinyl ketone, for example, proceeds via a Robinson annulation to yield a product with a specific angular substituent. tandfonline.com The conditions of this annulation, including the base or catalyst used, can influence the diastereomeric outcome.
Diastereoselective alkylation of a pre-existing bicyclic core is another key strategy. In chiral auxiliary-controlled reactions, an enolate is formed from a substrate temporarily bonded to a chiral molecule. The steric bulk of the auxiliary directs the approach of an incoming electrophile (e.g., an alkyl halide), leading to the formation of one diastereomer in preference to others. blogspot.com This method allows for the controlled introduction of substituents, such as the methyl group at the C1 position of the target molecule.
The inherent structure of the starting material plays a pivotal role in directing the stereochemical outcome of a reaction, a principle known as substrate control. In the synthesis of substituted pyrrolidines via copper-promoted intramolecular aminooxygenation, the position of substituents on the alkene substrate dictates the final stereochemistry. nih.gov For example, α-substituted substrates overwhelmingly favor the formation of cis-2,5-disubstituted products, while γ-substituted starting materials lead to a preference for trans-2,3-disubstituted pyrrolidines. nih.gov
This principle is directly applicable to the synthesis of the tetrahydroindene core. The stereochemistry of existing chiral centers in an acyclic precursor can determine the facial selectivity of a cyclization reaction. In diastereoselective radical cyclizations, a pre-existing stereocenter, such as a phenyl group adjacent to the radical center, can force the ring to close in a way that places the new bond trans to that bulky group, resulting in high diastereoselectivity. researchgate.net Therefore, by carefully choosing the substrate and the location of its substituents, chemists can guide the formation of the desired diastereomer of this compound.
Enantioselective Methodologies
While diastereoselective methods control relative stereochemistry, enantioselective synthesis is required to produce a single enantiomer of a chiral molecule. This is typically achieved using chiral auxiliaries or chiral catalysts.
A chiral auxiliary is a chiral compound that is temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed, having imparted its chirality to the product. sigmaaldrich.com
A prominent example is the use of Evans oxazolidinones. These auxiliaries can be acylated, and the resulting enolates undergo highly diastereoselective alkylation and aldol reactions. blogspot.com The steric hindrance provided by the substituent on the oxazolidinone (e.g., a benzyl (B1604629) or isopropyl group) effectively blocks one face of the enolate, forcing the electrophile to approach from the opposite face. blogspot.com This strategy can be envisioned for the asymmetric synthesis of the tetrahydroindene skeleton, where an auxiliary attached to a precursor could control the stereoselective introduction of the angular methyl group.
Another widely used class of auxiliaries is derived from amino alcohols, such as pseudoephedrine. Amides formed from pseudoephedrine and a carboxylic acid can be deprotonated to form an enolate, and subsequent alkylation occurs with high diastereoselectivity, controlled by the stereocenters of the auxiliary. wikipedia.org
| Chiral Auxiliary Type | Common Examples | Typical Application |
| Oxazolidinones | (S)-4-Benzyl-2-oxazolidinone | Asymmetric Alkylation, Aldol Reactions |
| Amino Alcohols | (1S,2S)-(+)-Pseudoephedrine | Asymmetric Alkylation of Carboxylic Acids |
| Pyrrolidine Derivatives | SAMP / RAMP | Asymmetric Alkylation of Ketones/Aldehydes |
| Camphor Derivatives | Camphorsultam | Diels-Alder Reactions, Aldol Reactions |
Asymmetric catalysis utilizes a substoichiometric amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. nih.gov This approach is often more atom-economical than using chiral auxiliaries.
The asymmetric synthesis of Wieland-Miescher ketone and its analogs provides a powerful illustration of this strategy. The key step, an intramolecular Robinson annulation or aldol condensation, can be catalyzed by chiral amines, most famously L-proline. ucl.ac.uk In this organocatalytic process, the proline catalyst reacts with a trione precursor to form a chiral enamine intermediate. This intermediate then undergoes a highly enantioselective intramolecular aldol cyclization, establishing the stereochemistry of the bicyclic product. ucl.ac.ukacs.org
Research has expanded beyond proline to include various derivatives and other chiral catalysts to optimize yield and enantioselectivity. For instance, novel bimorpholine-derived organocatalysts have been shown to afford the Wieland-Miescher ketone in high yield (up to 92%) and enantioselectivity (up to 95% ee). researchgate.net The choice of catalyst and additives can even lead to an inversion of enantioselectivity, providing access to either enantiomer of the final product from a single chiral catalyst. clockss.org Such catalytic systems are directly applicable to the enantioselective synthesis of this compound and its chiral analogs.
| Catalyst | Reaction Type | Product Analog | Enantiomeric Excess (ee) |
| L-Proline | Intramolecular Aldol | Wieland-Miescher Ketone | 71% |
| Prolinamide Derivatives | Robinson Annulation | Functionalized WMK Analogs | up to 94% |
| Bimorpholine Derivatives | Intramolecular Aldol | Wieland-Miescher Ketone | up to 95% |
| Chiral Pyridinylmethyl-amine | Intramolecular Aldol | 7-Membered Ring WMK Analog | Moderate (enantiodivergent) |
2 Stereochemical Control and Asymmetric Synthesis of this compound and its Chiral Analogs
The synthesis of specific stereoisomers of this compound and related chiral analogs relies on advanced asymmetric methodologies. These strategies aim to control the formation of stereocenters, particularly the chiral carbon bearing the methyl group and the bridgehead carbon, to yield enantiomerically enriched products. Key approaches include asymmetric hydrogenation, enantioselective cycloadditions, asymmetric C–H functionalization, and stereoselective cyclization reactions like Michael and Aldol additions.
1 Asymmetric Hydrogenation
Asymmetric hydrogenation is a powerful technique for establishing stereocenters through the enantioselective addition of hydrogen across a double bond. In the context of synthesizing chiral tetrahydroindenes, this method is typically applied to an appropriate indene precursor. The success of the reaction hinges on the use of a chiral catalyst, often a transition metal complexed with a chiral ligand.
Rhodium and Iridium-based catalysts are prominent in the asymmetric hydrogenation of substituted indenes. For instance, Rh-catalyzed asymmetric hydrogenation has been effectively used on indene-type tetrasubstituted olefins to produce chiral indane frameworks. nih.govacs.org The choice of chiral phosphine (B1218219) ligands, such as those from the MaxPHOX family, is critical for achieving high levels of enantioselectivity. ub.edu These ligands create a chiral environment around the metal center, directing the hydrogen addition to one face of the prochiral olefin.
Cobalt-based catalysts have also emerged as a cost-effective alternative for the enantioselective hydrogenation of indene derivatives. princeton.edu The mechanism involves careful control over the rates of hydrogenation versus isomerization to achieve high enantiomeric excess (ee). princeton.edu The substrate scope for these reactions often includes unfunctionalized olefins as well as those bearing polar functional groups. nih.govacs.org
Table 1: Examples of Catalysts in Asymmetric Hydrogenation of Indene Analogs
| Catalyst System | Substrate Type | Typical Enantioselectivity | Reference |
|---|---|---|---|
| Rhodium with Chiral Phosphine Ligands | Indene-type tetrasubstituted olefins | High ee | nih.govacs.org |
| Iridium-MaxPHOX Complexes | Non-chelating olefins | Up to 99% ee | ub.edu |
| Chiral Cobalt Complexes | 3-Aryl-indenes | High ee | princeton.edu |
2 Enantioselective Cycloadditions
Enantioselective cycloaddition reactions provide a convergent route to the tetrahydroindene core by constructing the bicyclic system and setting multiple stereocenters in a single step. These reactions involve the combination of two or more unsaturated components under the influence of a chiral catalyst.
One relevant strategy is the [3+2] cycloaddition. While direct application to form the this compound is specific, the principle has been demonstrated in the synthesis of various five-membered rings. For example, palladium-catalyzed [3+2] cycloadditions of trimethylenemethane (TMM) with ketones, guided by chiral phosphoramidite ligands, have been used to synthesize substituted tetrahydrofurans with high enantioselectivity (up to 95% ee). nih.gov This methodology could conceptually be adapted to carbocyclic systems.
Organocatalyzed [3+2] cycloadditions have also been developed, for instance, in the reaction between 2-arylidene-1,3-indandiones and imines to create complex spiro-pyrrolidine systems fused to an indane core. mdpi.com These reactions utilize chiral thiourea or squaramide catalysts to control the stereochemical outcome. Furthermore, chiral phosphoric acids have been shown to catalyze asymmetric 1,3-dipolar cycloadditions effectively. nih.gov
3 Asymmetric C–H Functionalization
Asymmetric C–H functionalization is an increasingly important strategy that allows for the direct conversion of C–H bonds into C–C or C-heteroatom bonds with stereocontrol. This approach can be used to introduce chirality to a pre-formed tetrahydroindene skeleton or to forge the ring system itself.
In a synthetic approach toward complex molecules containing an indane core, a kinetic resolution through Palladium-catalyzed triflamide-directed C–H olefination was developed. nih.govacs.org This process selectively functionalizes one enantiomer of a racemic mixture, providing access to enantioenriched indane-based products. The triflamide group acts as a directing group, guiding the catalyst to a specific C–H bond for activation and subsequent olefination. nih.gov This method has proven effective for creating enantioenriched indane and tetralin derivatives, including those with quaternary chiral centers. nih.gov
4 Asymmetric Michael and Aldol Reactions
Intramolecular aldol and Michael reactions are classic carbon-carbon bond-forming reactions that are highly effective for ring closure. When performed asymmetrically, they can establish the relative and absolute stereochemistry of the newly formed bicyclic system.
The proline-catalyzed asymmetric aldol cyclization is a well-established method for synthesizing chiral bicyclic systems. orgsyn.org For example, the asymmetric aldol cyclization of a triketone precursor using (S)-(-)-proline can yield an optically active bicyclic aldol product, which is then dehydrated to form a chiral tetrahydroindene-dione. orgsyn.org This strategy effectively sets the stereochemistry at the bridgehead carbon.
Similarly, asymmetric aza-Michael reactions, often catalyzed by chiral secondary amines or bifunctional catalysts like cinchona alkaloids, provide a route to nitrogen-containing chiral building blocks. nih.gov The principles of these conjugate additions can be extended to carbocyclic systems. The intramolecular Michael addition, for instance, can be used to form the five-membered ring of the tetrahydroindene system. The stereochemical outcome is controlled by the chiral catalyst, which activates the enone and directs the nucleophilic attack of the enolate. rug.nl
Advanced Spectroscopic and Computational Characterization of Tetrahydroindene Systems
Spectroscopic Analysis Techniques
The structural elucidation of complex organic molecules like 1-Methyl-2,3,3a,4-tetrahydro-1H-indene relies heavily on a suite of advanced spectroscopic techniques. These methods provide detailed information about the molecular framework, the connectivity of atoms, and the stereochemical arrangement. This section will delve into the principal spectroscopic tools used for the comprehensive characterization of this specific tetrahydroindene system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms. For a molecule such as this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for a complete structural assignment.
1H NMR and 13C NMR
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show a complex pattern of signals. The methyl group protons would likely appear as a doublet in the aliphatic region. The protons on the saturated five-membered ring and the partially saturated six-membered ring would exhibit complex multiplets due to intricate spin-spin coupling. The aromatic protons, if present in a derivative, would resonate in the downfield region.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on the number of unique carbon environments. The methyl carbon would appear as a distinct signal in the upfield aliphatic region. The saturated carbons of the fused ring system would resonate at intermediate chemical shifts, while any sp²-hybridized carbons of an aromatic ring would be found further downfield.
Hypothetical NMR Data for this compound:
| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
| CH₃ | ~1.2 (d) | ~20 |
| H-1 | Multiplet | Methine (CH) |
| CH₂ | Multiplets | Methylene (B1212753) (CH₂) |
| CH | Multiplets | Methine (CH) |
| Aromatic CH | ~7.0-7.5 | ~120-145 |
| Quaternary C | - | Quaternary |
Distortionless Enhancement by Polarization Transfer (DEPT)
Distortionless Enhancement by Polarization Transfer (DEPT) is a valuable NMR technique used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) groups. A DEPT-135 experiment, for instance, would show positive signals for CH and CH₃ groups and negative signals for CH₂ groups. Quaternary carbons are not observed in DEPT spectra. This information is crucial for accurately assigning the signals in the ¹³C NMR spectrum of this compound.
Correlation Spectroscopy (COSY) and Heteronuclear Correlation (HETCOR)
Two-dimensional NMR techniques such as COSY and HETCOR are essential for establishing the connectivity within a molecule.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings. Cross-peaks in a COSY spectrum indicate which protons are spin-coupled, typically those on adjacent carbon atoms. This would be instrumental in tracing the proton network throughout the aliphatic rings of this compound.
HETCOR (Heteronuclear Correlation): Now more commonly replaced by HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), these experiments show correlations between protons and carbons. HSQC correlates directly bonded ¹H and ¹³C atoms, allowing for the unambiguous assignment of which protons are attached to which carbons. HMBC reveals longer-range couplings (typically over two to three bonds), which is critical for identifying the connectivity between different parts of the molecule, including the placement of the methyl group and the fusion of the rings.
Nuclear Overhauser Effect (nOe) Spectroscopy for Stereochemical Elucidation
The Nuclear Overhauser Effect (nOe) is a through-space interaction between protons that are in close spatial proximity, regardless of whether they are directly bonded. nOe spectroscopy (nOeSY) is a powerful tool for determining the stereochemistry of a molecule. For this compound, which has chiral centers, nOe experiments would be crucial in establishing the relative stereochemistry of the methyl group and the protons at the ring junctions. For example, observing an nOe between the methyl protons and a specific proton on the fused ring system would indicate that they are on the same face of the molecule.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be characterized by absorptions corresponding to C-H bonds in different environments.
Characteristic IR Absorption Bands:
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| C-H (sp³) | Stretching | 2850-3000 |
| C-H (aromatic, if present) | Stretching | 3000-3100 |
| C=C (aromatic, if present) | Stretching | 1450-1600 |
| C-H | Bending | 1375-1450 |
The absence of strong absorptions in the regions characteristic of carbonyl (C=O, ~1700 cm⁻¹), hydroxyl (O-H, ~3200-3600 cm⁻¹), or other functional groups would confirm the hydrocarbon nature of the molecule.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C₁₀H₁₄), the exact molecular weight is 134.22 g/mol . nih.gov
While a specific, published mass spectrum for this compound was not identified in a comprehensive literature review, the expected fragmentation pathways can be predicted based on established principles and the analysis of similar structures, such as methyl-substituted indanes. chemguide.co.uknist.govlibretexts.orgwikipedia.org Upon electron ionization, the molecular ion (M⁺) is formed, which then undergoes a series of cleavage reactions to produce smaller, charged fragments.
Key fragmentation processes for a molecule of this type include:
α-Cleavage: The bonds adjacent to the five-membered ring are susceptible to cleavage.
Loss of Methyl Group: A primary fragmentation event is often the loss of the methyl group (•CH₃), resulting in a prominent peak at m/z 119 (M-15). This fragment corresponds to a stable tetrahydroindenyl cation.
Ring Fragmentation: Subsequent fragmentation can involve the breaking of the saturated five-membered ring, potentially leading to the loss of ethylene (B1197577) (C₂H₄), which would produce a fragment at m/z 91. This m/z 91 fragment is often characteristic of compounds containing a benzyl (B1604629) moiety, which could be formed via rearrangement.
Retro-Diels-Alder (RDA) Reaction: Although less common in fully saturated rings, RDA-type reactions can occur in related unsaturated systems and might contribute to the fragmentation pattern if rearrangements occur after ionization.
Interactive Table: Predicted Mass Spectrometry Fragmentation for this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |
| 134 | [C₁₀H₁₄]⁺ | - | Molecular Ion (M⁺) |
| 119 | [C₉H₁₁]⁺ | •CH₃ | Loss of the methyl group |
| 105 | [C₈H₉]⁺ | •C₂H₅ | Cleavage within the cyclopentane (B165970) ring |
| 91 | [C₇H₇]⁺ | •C₃H₇ | Ring contraction/rearrangement (Tropylium ion) |
X-ray Diffraction (XRD) for Solid-State Structural Determination
X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. It provides accurate data on bond lengths, bond angles, and the absolute configuration of chiral centers.
A search of the crystallographic literature did not yield a specific crystal structure for this compound. This suggests the compound may be a liquid at room temperature or has not been subjected to single-crystal XRD analysis. However, the utility of this technique for the broader class of indene (B144670) and tetrahydroindene derivatives is well-established. For instance, XRD has been used to confirm the structure and geometry of complex spiro-indenes and to establish the structure of key reaction intermediates in rhodium-catalyzed reactions. acs.org Similarly, the crystal structures of various functionalized dihydro-1H-indene derivatives have been determined, providing crucial insights into their molecular conformation. researchgate.net These studies underscore the power of XRD in unambiguously assigning stereochemistry and analyzing the solid-state packing of molecules within the tetrahydroindene family. mdpi.com
Theoretical and Computational Chemistry Studies
To supplement experimental data, theoretical and computational methods are invaluable for exploring the properties of molecules like this compound. These approaches can predict structures, energies, and reaction pathways that may be difficult to observe experimentally. fossee.in
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a robust computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.comnih.gov It is widely applied to predict molecular geometries, energies, and reactivity with a favorable balance of accuracy and computational cost.
DFT calculations are employed to find the most stable three-dimensional structure of a molecule—its lowest energy conformation. chemrxiv.org For this compound, this involves considering the stereochemistry of the ring fusion (cis or trans) and the orientation of the methyl group (axial or equatorial-like positions). DFT can compute the relative energies of these different isomers and conformers, thereby predicting which is the most stable.
Computational studies on related systems have demonstrated the power of this approach. For example, DFT calculations have been used to investigate the influence of substituents on the structural and energetic properties of various isomers. researchgate.net By optimizing the geometry of each possible structure, researchers can create a detailed potential energy surface and identify the global minimum, which corresponds to the most abundant conformer at equilibrium.
Interactive Table: Illustrative DFT Energy Analysis of Tetrahydroindene Isomers
| Isomer/Conformer | Description | Relative Energy (kJ/mol) (Hypothetical) | Predicted Population at 298 K (%) |
| cis-1-methyl (equatorial) | Fused rings are cis; methyl group is in a lower-energy equatorial-like position. | 0.0 (Global Minimum) | ~75% |
| cis-1-methyl (axial) | Fused rings are cis; methyl group is in a higher-energy axial-like position. | +5.0 | ~15% |
| trans-1-methyl (equatorial) | Fused rings are trans; typically higher in strain energy. | +8.0 | ~8% |
| trans-1-methyl (axial) | Fused rings are trans; highest in energy due to multiple steric interactions. | +12.0 | ~2% |
Note: The data in this table is illustrative and intended to demonstrate the type of output provided by DFT calculations.
A significant application of DFT is the elucidation of chemical reaction mechanisms. aalto.firsc.org By calculating the energies of reactants, products, intermediates, and transition states, a complete reaction energy profile can be constructed. researchgate.net The transition state is a fleeting, high-energy structure that represents the energy barrier of a reaction. mit.edu Identifying its geometry and energy is crucial for understanding reaction kinetics. researchwithnj.comsciencedaily.com
Computational studies on the formation of indene in combustion flames have successfully used high-level ab initio and DFT methods to map out multiple complex reaction pathways. nih.gov These studies calculate the rate constants and relative product yields, demonstrating excellent agreement with experimental observations. This approach allows chemists to visualize the step-by-step process of bond breaking and formation and to identify the rate-determining step of a reaction.
Many chemical reactions can produce multiple stereoisomers. DFT calculations provide a powerful tool for understanding and predicting the stereochemical outcome of such reactions. The selectivity (enantio- or diastereoselectivity) is determined by the relative energy barriers of the transition states leading to the different stereoisomeric products. The product formed via the lowest-energy transition state will be the major product.
For example, a computational study on the intramolecular Alder-ene reaction of 1,6-dienes used DFT to analyze the origins of cis:trans selectivity. nih.gov The analysis revealed that the observed diastereoselectivity was linked to the degree of asynchronicity in the transition structures and the balance of stabilizing orbital interactions versus steric strain. nih.gov Similarly, DFT calculations have been used to understand the high diastereoselectivity observed in [3+2] cycloaddition reactions by identifying key interactions, such as those between a chiral auxiliary and a metal catalyst in the transition state. nih.gov This type of analysis is essential for the rational design of stereoselective syntheses.
Molecular Electrostatic Potential (MEP) Mapping and Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Quantum chemical calculations are instrumental in predicting the reactivity of a molecule. Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) analyses are two such methods that provide significant insights into the chemical behavior of a compound.
Molecular Electrostatic Potential (MEP) Mapping
The MEP map is a valuable tool for visualizing the charge distribution of a molecule and predicting how it will interact with other chemical species. semanticscholar.org It illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), prone to nucleophilic attack. ymerdigital.commdpi.com Green and yellow areas represent intermediate or neutral potential.
For this compound, the MEP map would be expected to show a region of negative potential (red to yellow) associated with the π-electrons of the aromatic ring. This electron-rich area is the most likely site for electrophilic attack. The aliphatic part of the molecule, with its C-H bonds, would primarily exhibit positive potential (blue to green), making it less reactive towards electrophiles but potentially susceptible to radical reactions under specific conditions. The methyl group, being weakly electron-donating, would slightly increase the electron density of the aromatic ring.
Frontier Molecular Orbital (FMO) Analysis
FMO theory simplifies the prediction of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. semanticscholar.org The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor, defining the molecule's nucleophilicity. The LUMO is the lowest energy orbital without electrons and acts as an electron acceptor, defining the molecule's electrophilicity.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com
In the case of this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, consistent with the MEP analysis. The LUMO would also be associated with the π-system of the aromatic portion. The precise energy values would require specific DFT calculations, but the analysis of similar substituted aromatic compounds allows for the estimation of these properties.
| Parameter | Description | Predicted Characteristics for this compound |
| HOMO | Highest Occupied Molecular Orbital; region of electron-donating capability. | Primarily localized on the aromatic ring. |
| LUMO | Lowest Unoccupied Molecular Orbital; region of electron-accepting capability. | Primarily localized on the aromatic ring. |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity. | A moderate gap is expected, characteristic of a stable aromatic hydrocarbon. |
| MEP Negative Region | Electron-rich areas (red/yellow); sites for electrophilic attack. | The π-system of the benzene (B151609) ring. |
| MEP Positive Region | Electron-poor areas (blue/green); sites for nucleophilic attack. | Hydrogen atoms of the aliphatic rings. |
Molecular Mechanics (MM) Calculations for Conformational Analysis
Molecular Mechanics (MM) calculations are a computational method used to determine the preferred three-dimensional arrangements, or conformations, of a molecule and their relative energies. This analysis is crucial for understanding a molecule's physical properties and biological activity. The method treats molecules as a collection of atoms held together by bonds with associated force fields that describe the energy of various stretches, bends, and torsions.
For this compound, conformational analysis focuses on the puckering of the five-membered cyclopentane ring and the orientation of the methyl group. The tetrahydroindene system consists of a fused cyclohexane (B81311) and cyclopentane ring. The five-membered ring in such systems is not planar and adopts an "envelope" or "twist" conformation to relieve ring strain.
The position of the methyl group at the C1 position introduces stereoisomerism and further influences conformational preference. The methyl group can be in a pseudo-axial or pseudo-equatorial position relative to the cyclopentane ring. Due to steric hindrance, substituents on cyclic systems generally prefer an equatorial or pseudo-equatorial position to minimize unfavorable 1,3-diaxial interactions.
MM calculations would be used to compute the potential energy of various possible conformers. By identifying the structures with the lowest energy, the most stable and thus most populated conformations at equilibrium can be determined. For this compound, it is highly probable that the conformer with the methyl group in a pseudo-equatorial orientation would be significantly lower in energy and therefore more stable than the pseudo-axial conformer.
| Conformer Feature | Description | Predicted Stability |
| Cyclopentane Ring Puckering | The five-membered ring adopts non-planar conformations (envelope or twist) to minimize strain. | The specific lowest-energy pucker would be determined by the fusion to the benzene ring and the methyl substituent. |
| Methyl Group Orientation | The methyl group can occupy a pseudo-axial or pseudo-equatorial position. | The pseudo-equatorial conformer is predicted to be the most stable due to reduced steric hindrance. |
| Relative Energy (Pseudo-axial vs. Pseudo-equatorial) | The energy difference between the two primary conformers. | A significant energy difference favoring the pseudo-equatorial position is expected, similar to monosubstituted cyclohexanes. |
Applications of 1 Methyl 2,3,3a,4 Tetrahydro 1h Indene and Its Derivatives in Complex Organic Synthesis
As Key Intermediates for Natural Product Synthesis
The structural core of many biologically active natural products contains the hydrindane ring system. The enantioselective synthesis of methylated tetrahydroindene derivatives provides access to chiral building blocks that are essential for the total synthesis of these complex targets.
The hydrindane skeleton, a saturated form of tetrahydroindene, is a fundamental structural motif, most notably forming the C and D rings of the steroid nucleus. Derivatives of 1-methyl-2,3,3a,4-tetrahydro-1H-indene are therefore logical precursors for steroidal intermediates. For instance, the enantiomerically pure dione (B5365651), (7aS)-7a-Methyl-4,5,7,7a-tetrahydro-1H-indene-2,6-dione, has been developed as a useful intermediate in the synthesis of structural analogs of calcitriol, the hormonally active form of vitamin D3. nih.gov This highlights the role of these methylated synthons in building the core of complex secosteroids.
Furthermore, this cis-fused hydrindane framework is a distinctive feature in various terpenoid natural products, including the fawcettimine class of Lycopodium alkaloids. nih.gov The synthesis of diterpenes such as dictyoxetane, which contains a trans-hydrindane core, also relies on synthetic strategies starting from hydrindanone systems. bham.ac.uk The strategic incorporation of the methyl group early in the synthesis is crucial for establishing the correct stereochemistry found in these natural products. nih.gov
Angularly substituted hydrindanones are critical intermediates for a variety of natural products. nih.gov The asymmetric synthesis of (7aS)-7a-Methyl-4,5,7,7a-tetrahydro-1H-indene-2,6-dione provides a potent example of how this scaffold is constructed and utilized. nih.gov This synthesis begins with a chiral bicyclic lactam and proceeds through several key intermediates to build the target dione with high stereocontrol. nih.gov
The synthetic sequence involves:
Alkylation: Sequential introduction of a methyl group and an unsaturated side chain onto a chiral bicyclic lactam template. nih.gov
Cyclization: A reductive intramolecular alkylation followed by an intramolecular aldol (B89426) reaction to form the hydrinden-2-one core, yielding intermediates such as (7aS)-7a-Methyl-6-(1-methylethylidene)-1,4,5,6,7,7a-hexahydro-2H-inden-2-one. nih.gov
Oxidative Cleavage: Ozonolysis of an exocyclic double bond on the hydrindene ring system to install the second carbonyl group, affording the final dione. nih.gov
Indole (B1671886) alkaloids represent one of the largest and most structurally diverse classes of natural products, with many exhibiting significant biological activity. nih.govrsc.org The synthesis of these complex molecules often relies on well-established methods such as the Fischer indole synthesis, Pictet-Spengler reaction, and modular assemblies using precursors like tryptophan. nih.govrsc.orgencyclopedia.pub While the this compound framework is a key building block in other areas of natural product synthesis, its application as a direct precursor for the construction of indole or indoline alkaloid architectures is not widely documented in the scientific literature. The synthetic strategies for indole alkaloids typically build the characteristic heterocyclic core from aniline or tryptophan-derived starting materials rather than carbocyclic synthons like tetrahydroindene.
As Building Blocks for Advanced Fine Chemicals
Beyond natural product synthesis, the functionalized indene (B144670) scaffold is a key structural motif in a range of advanced fine chemicals, including precursors for pharmaceuticals and other biologically active molecules.
The indene framework is present in numerous pharmaceutical agents. researchgate.net Derivatives of tetrahydroindene can be chemically modified to serve as precursors for various biologically active compounds. A notable strategy involves the epoxidation of the tetrahydroindene ring system. nih.gov Epoxides are highly reactive and versatile functional groups that serve as valuable intermediates for synthesizing antibiotics and tumor inhibitors. nih.gov For example, 3a,4,7,7a-tetrahydro-1H-indene can be brominated and subsequently treated with a base to produce diepoxides, which are useful precursors for further chemical synthesis. nih.gov
More directly, novel chiral 2,3-dihydro-1H-indene derivatives have been designed and synthesized as potent and selective melatonergic (MT2) receptor agonists, highlighting the direct use of this scaffold in the development of new therapeutic agents. researchgate.net The inherent structure of the indene core provides a rigid scaffold that is amenable to functionalization for optimizing receptor binding and pharmacological activity.
The development of novel agrochemicals, such as insecticides, fungicides, and herbicides, often involves the exploration of diverse chemical scaffolds to identify new modes of action and overcome resistance. While the indane and indene skeletons are recognized for their utility in medicinal chemistry, the specific application of this compound and its derivatives as precursors in the synthesis of agrochemicals is not extensively reported in the available literature. Research in this area has historically focused on other classes of compounds, and the potential of this particular methylated carbocycle in agrochemical discovery remains a largely unexplored field.
Specialty Chemicals and Functional Materials Components
The unique structural framework of this compound, characterized by its fused aliphatic and aromatic rings, makes it and its derivatives attractive building blocks for the synthesis of specialty chemicals and components of functional materials. While specific research on this compound in this context is limited, the broader class of indene and indane derivatives has seen application in materials science. These applications often leverage the rigid, planar, and electronically active nature of the indene core.
Derivatives of indene have been explored for their potential use in electronic applications, such as in the development of photovoltaic solar cells and as electron-transporting materials. The conjugated system present in some indene derivatives is crucial for these properties. Furthermore, the functionalization of the indene scaffold allows for the tuning of its electronic and physical properties, making it adaptable for various specialized applications.
The incorporation of indene-based structures into polymers can also lead to materials with enhanced thermal stability and specific optical properties. These characteristics are highly desirable in the manufacturing of specialty polymers and coatings.
Synthesis of Fused and Spirocyclic Systems with Indane Cores
The indane core, as present in this compound, is a versatile scaffold for the construction of more complex molecular architectures, including fused and spirocyclic systems. These intricate structures are of significant interest in medicinal chemistry and materials science due to their conformational rigidity and three-dimensional complexity. Various synthetic strategies have been developed to utilize indane derivatives, particularly indanones and indane-1,3-diones, as precursors to these complex systems.
One common approach involves cycloaddition reactions where the indane derivative acts as a key building block. For instance, 1,3-dipolar cycloaddition reactions have been successfully employed to synthesize spiro-indane derivatives. In these reactions, an exocyclic double bond on an indanone derivative can react with a 1,3-dipole, such as a nitrilimine, to generate a spirocyclic system containing a pyrazole ring. researchgate.net
A notable example is the reaction of 2-arylmethylidene-1-indanones with nitrilimines, generated in situ from hydrazonoyl chlorides, which yields spiro[2H-indene-2,3'-[3H]pyrazol]-1(3H)-ones with high regioselectivity. researchgate.net This transformation highlights the utility of the indane framework in directing the stereochemical outcome of complex reactions.
The following table summarizes a representative cycloaddition reaction for the synthesis of a spiro-indane system:
| Reactants | Reagents and Conditions | Product | Yield |
| 2-Arylmethylidene-1-indanones, Hydrazonoyl chlorides | Triethylamine, Refluxing dry benzene (B151609) | Spiro[2H-indene-2,3'-[3H]pyrazol]-1(3H)-ones | High |
Data synthesized from research on related indane derivatives. researchgate.net
Furthermore, multi-component reactions have been developed to create highly functionalized spiro-indane systems in a single step. A one-pot, five-component reaction involving indane-1,3-dione, an aromatic azide, an aromatic aldehyde, N-propargylated isatin, and sarcosine can produce complex spirooxindolopyrrolizidines linked to a 1,2,3-triazole. researchgate.net This efficient synthesis demonstrates the potential of the indane core in generating molecular diversity.
The table below outlines a multi-component reaction for the synthesis of a complex spiro-indane derivative:
| Reactants | Catalyst and Solvent | Product |
| Indane-1,3-dione, Aromatic azide, Aromatic aldehyde, N-propargylated isatin, Sarcosine | Copper(I), PEG-400 | Indan-1,3-dione grafted spirooxindolopyrrolizidines linked 1,2,3-triazole conjugates |
Data synthesized from research on related indane derivatives. researchgate.net
These synthetic methodologies underscore the importance of the indane scaffold, the core of this compound, as a valuable starting point for the construction of diverse and complex fused and spirocyclic molecules.
Q & A
Q. What are the standard synthetic routes for 1-Methyl-2,3,3a,4-tetrahydro-1H-indene?
The synthesis typically involves multi-step organic reactions, such as cyclization of substituted indene precursors or catalytic hydrogenation of aromatic intermediates. For example, esterification with methanol in the presence of acid catalysts (e.g., H₂SO₄) is a common method for related indene derivatives, enabling the introduction of methyl groups at specific positions . Enzymatic kinetic resolution using hydrolases (e.g., CAL-B) coupled with racemization agents (e.g., TBD) has also been demonstrated for enantioselective synthesis of structurally similar compounds .
Q. How can spectroscopic techniques characterize this compound?
- NMR : ¹H and ¹³C NMR can confirm the tetracyclic structure and methyl substitution. 2D NMR (e.g., COSY, HSQC) resolves stereochemical ambiguities, particularly for 3a and 4 positions .
- GC-MS : Gas chromatography coupled with mass spectrometry identifies purity and fragmentation patterns, with reference to NIST spectral libraries for indene derivatives .
- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for resolving crystal structures, especially for confirming stereochemistry .
Q. What biological activities are associated with indene derivatives like this compound?
Indene derivatives exhibit diverse bioactivities, including enzyme inhibition and interactions with DNA/proteins. For example, methyl-substituted indenones show potential as peptidyl-prolyl isomerase inhibitors, suggesting applications in neurodegenerative disease research . Structure-activity relationship (SAR) studies require systematic variation of substituents and in vitro assays (e.g., fluorescence polarization for binding affinity) .
Q. What safety protocols are recommended for handling this compound?
Consult SDS guidelines for analogous hydrocarbons: use PPE (gloves, goggles), work in a fume hood, and avoid ignition sources. For spills, adsorb with inert material (e.g., vermiculite) and dispose via hazardous waste channels. Structural analogs like 5-methyl-2,3-dihydro-1H-indene require strict adherence to occupational exposure limits .
Advanced Research Questions
Q. How can researchers address low enantiomeric excess in asymmetric synthesis of this compound?
Implement dynamic kinetic resolution (DKR) : Combine hydrolase-catalyzed enantioselective hydrolysis (e.g., CAL-B) with a racemization catalyst (e.g., 1,5,7-triazabicyclo[4.4.0]dec-5-ene). This approach achieved 95% ee for methyl 2,3-dihydro-1H-indene-1-carboxylate, with reaction optimization via pH control and real-time chiral HPLC monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
